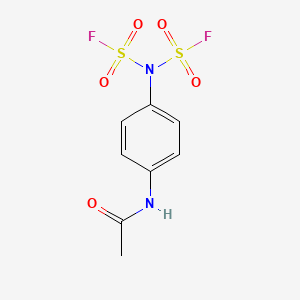

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride

Description

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride (CAS: 2172794-56-6) is a sulfamoyl fluoride derivative characterized by the presence of a fluorosulfonyl group (-SO₂F) and an acetamidophenyl substituent. Its molecular formula is C₈H₈F₂N₂O₅S₂ (molecular weight: 314.29), and it is typically stored at 2–8°C under argon to maintain stability . This compound has gained attention in organic synthesis and medicinal chemistry due to its role in Sulfur Fluoride Exchange (SuFEx) reactions, a class of click chemistry enabling robust bond formation .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-N-fluorosulfonylsulfamoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O5S2/c1-6(13)11-7-2-4-8(5-3-7)12(18(9,14)15)19(10,16)17/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMIWAIOWMUFCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N(S(=O)(=O)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172794-56-6 | |

| Record name | [(4-acetamidophenyl)(fluorosulfonyl)amino]sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride typically involves the reaction of phenol and amine nucleophiles with a crystalline reagent . The process is designed to be a convenient alternative to the use of toxic sulfuryl fluoride gas, traditionally required for the installation of the -SO2F functional group . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and methyl tert-butyl ether (MTBE) for extraction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield, often exceeding 98% . The use of advanced filtration and extraction techniques is crucial to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Fluorosulfation of Phenols

AISF reacts with phenolic hydroxyl groups to form aryl fluorosulfates, a reaction critical for modifying biomolecules and synthesizing functional materials. The mechanism involves nucleophilic displacement of the fluoride atom by phenoxide ions under basic conditions:

Reaction Conditions

-

Base: Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU)

-

Solvent: Dichloromethane (DCM) or acetonitrile (MeCN)

-

Temperature: Room temperature to 60°C

Example

Reaction with 4-nitrophenol in DCM/DBU yields 4-nitrophenyl fluorosulfate in >90% yield . This reaction is scalable (up to 3 mmol) without compromising efficiency .

Sulfamoylation of Amines

AISF reacts with primary and secondary amines to form sulfamoyl fluorides, which are pivotal in drug discovery and chemical biology. The reaction requires Lewis acid activation:

Reaction Conditions

-

Catalyst: Ca(NTf₂)₂ (20 mol%)

-

Mediator: DABCO (1.5 equiv)

-

Solvent: DCM or MeCN

-

Temperature: 50–60°C

Example

Benzylamine reacts with AISF to form N-benzyl sulfamoyl fluoride in 85% yield. The reaction proceeds via intermediate activation of the -SO₂F group, enabling nucleophilic attack by the amine .

Dual Functionalization in Drug Design

AISF enables dual covalent modification of proteins by targeting lysine and tyrosine residues. For instance, in PI4KIIIβ inhibitors, AISF-derived compounds form covalent adducts with Lys549 and Tyr385, achieving prolonged inhibition (k<sub>inact</sub>/K<sub>I</sub> = 1.17 × 10⁻⁴ s⁻¹) .

Key Data

| Parameter | Value |

|---|---|

| Binding affinity (K<sub>I</sub>) | 29.8 nM |

| Covalent rate (k<sub>inact</sub>) | 1.17 × 10⁻⁴ s⁻¹ |

Kinetic Selectivity

The electron-donating o-methoxy substituent on AISF derivatives enhances covalent modification rates by perturbing the pK<sub>a</sub> of target lysine residues, increasing nucleophilicity . Contrastingly, electron-withdrawing groups (e.g., o-Cl) hinder reactivity due to steric effects.

Comparative Reactivity

| Compound | Substituent | Relative Reactivity |

|---|---|---|

| 3 | o-Cl | Low |

| 4 | o-OMe | High |

Advantages Over Traditional Methods

AISF replaces toxic sulfuryl fluoride (SO₂F₂) gas, offering:

Scientific Research Applications

Synthesis and Reactivity

AISF serves as a shelf-stable crystalline reagent that facilitates the synthesis of fluorosulfates and sulfamoyl fluorides. It is designed to replace the traditional toxic sulfuryl fluoride gas, making it safer for laboratory use. The compound reacts effectively with phenolic and amine nucleophiles, leading to the formation of valuable sulfur(VI) fluorides .

Applications in Organic Chemistry

-

Synthesis of Sulfamoyl Fluorides :

AISF is employed in the synthesis of sulfamoyl fluorides through radical fluorosulfonamidation processes. This method provides a straightforward pathway to create diverse sulfamoyl compounds, which are essential in pharmaceutical chemistry . -

Preparation of Fluorosulfates :

The compound is utilized for the preparation of aryl fluorosulfates, which are important intermediates in organic synthesis, particularly for developing new materials and pharmaceuticals . -

Cross-Coupling Reactions :

AISF has been shown to enhance cross-coupling reactions, allowing for the efficient formation of carbon-sulfur bonds, which are crucial in constructing complex organic molecules .

Case Study 1: Synthesis of Aryl Fluorosulfates

In a study published in Organic Letters, researchers demonstrated the use of AISF in synthesizing various aryl fluorosulfates. The reaction conditions were optimized to achieve high yields while minimizing by-products. The results indicated that AISF could be a reliable alternative to gaseous sulfuryl fluoride, providing a safer working environment .

Case Study 2: Development of Pharmaceuticals

Another investigation focused on the application of AISF in drug development. The compound facilitated the introduction of fluorosulfonyl groups into biologically active molecules, enhancing their pharmacological properties. This study highlighted the potential of AISF in creating novel therapeutic agents with improved efficacy .

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride involves its reactivity with phenol and amine nucleophiles. This reactivity is attributed to the presence of the fluorosulfonyl and sulfamoyl fluoride groups, which act as electrophilic centers in the reactions .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride and analogous compounds:

Reactivity and Stability

Primary vs. Secondary Sulfamoyl Fluorides :

SuFEx Efficiency :

Biological Activity

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride, with the CAS number 2172794-56-6, is a compound that has garnered attention in the fields of medicinal chemistry and drug development. This compound features a unique combination of functional groups, including a fluorosulfonyl moiety, which is known for its reactivity and potential biological applications. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C₈H₈F₂N₂O₅S₂

- Molecular Weight : 314.29 g/mol

- CAS Number : 2172794-56-6

The compound is characterized by the presence of both acetamido and fluorosulfonyl groups, which contribute to its electrophilic nature and potential interactions with biological macromolecules.

The biological activity of this compound primarily arises from its ability to form covalent bonds with target proteins. This mechanism is particularly relevant in the context of drug development, where covalent inhibitors can provide prolonged therapeutic effects by irreversibly modifying their targets.

- Covalent Bond Formation : The fluorosulfonyl group can react with nucleophilic sites on proteins, leading to the formation of stable adducts. This property is significant for developing targeted therapies in oncology and other diseases.

- Electrophilic Activation : The compound acts as a latent electrophile that becomes activated upon binding to specific proteins, allowing for selective targeting of biomolecules involved in disease processes.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. The irreversible binding capability enhances the efficacy of these compounds against cancer cell lines.

- Antimicrobial Activity : The incorporation of sulfamoyl fluoride groups has been associated with increased antimicrobial activity, potentially due to their ability to disrupt bacterial cell wall synthesis or function.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Inhibition of PARP : A study demonstrated that a related fluorinated compound could effectively inhibit PARP activity in vitro, leading to increased apoptosis in cancer cells .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of sulfamoyl fluorides against various bacterial strains, showing promising results in terms of minimum inhibitory concentration (MIC) values .

Data Table: Biological Activity Summary

Q & A

Q. What are the primary synthetic routes for (4-acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride (AISF), and how is purity ensured?

AISF is synthesized via a multi-step process involving the reaction of 4-acetamidophenol with sulfuryl fluoride (SO₂F₂) under controlled anhydrous conditions. A key intermediate, [4-(acetylamino)phenyl]imidodisulfuryl difluoride, is crystallized to achieve >98% purity . Industrial-scale production replicates lab methods but employs rigorous purification techniques (e.g., recrystallization, column chromatography) to maintain high yields and eliminate byproducts like unreacted SO₂F₂ or hydrolyzed sulfonic acids . Purity is validated via ¹⁹F NMR and HPLC-MS .

Q. How does AISF’s stability compare to sulfuryl fluoride gas in SuFEx (Sulfur Fluoride Exchange) chemistry?

AISF is shelf-stable in crystalline form at room temperature, unlike gaseous SO₂F₂, which requires specialized handling due to its toxicity and volatility . Its stability arises from the electron-withdrawing acetamidophenyl group, which reduces hydrolysis susceptibility. AISF remains intact in aprotic solvents (e.g., DCM, THF) for >1 month, enabling long-term storage .

Q. What nucleophiles react preferentially with AISF, and what are the typical reaction conditions?

AISF reacts selectively with phenols and aliphatic amines under mild conditions (room temperature, 1–24 hours). For phenols, superstoichiometric DBU (1,8-diazabicycloundec-7-ene) accelerates fluorosulfate formation (yields: 70–95%) . Aliphatic amines require catalytic BTMG (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to generate sulfamoyl fluorides . Steric hindrance and electronic effects dictate reactivity: electron-rich phenols and primary amines react faster than secondary anilines .

Advanced Research Questions

Q. How can chemoselectivity be controlled when using AISF in complex substrates with multiple nucleophilic sites?

Chemoselectivity is modulated by solvent polarity and base choice. For example:

- Phenols vs. alcohols : Polar aprotic solvents (e.g., DMF) favor phenol fluorosulfation, while nonpolar solvents (e.g., toluene) suppress competing alcohol reactions .

- Amines vs. thiols : BTMG selectively activates amines without promoting thiol-SuFEx, which requires stronger bases like HMDS (hexamethyldisilazane) . Computational studies (DFT) suggest that transition-state stabilization by DBU reduces activation barriers for phenols, enabling selective fluorosulfation even in the presence of alcohols .

Q. What strategies optimize reaction efficiency for sterically hindered substrates?

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 hours to 30 minutes) for bulky phenols by enhancing molecular collision frequency .

- Lewis acid additives : Zn(OTf)₃ or Sc(OTf)₃ activate sulfamoyl fluorides, enabling reactions with poorly nucleophilic secondary anilines (yields: 60–80%) .

- Pre-functionalization : Introducing electron-withdrawing groups (e.g., nitro) to the substrate enhances electrophilicity at the target site .

Q. How do contradictory biological activity data (e.g., anticancer vs. antimicrobial) for AISF-derived compounds arise, and how can they be resolved?

Discrepancies often stem from:

- Assay conditions : AISF’s PARP inhibition (IC₅₀: 1–5 µM) is pH-dependent, with optimal activity in neutral buffers . Antimicrobial activity varies with bacterial strain (Gram-positive vs. Gram-negative) due to differences in cell-wall permeability .

- Metabolic stability : Sulfamoyl fluorides hydrolyze faster in serum-containing media, reducing apparent efficacy in cell-based vs. enzyme assays . Resolution requires orthogonal validation (e.g., SPR for binding affinity, CRISPR knockouts for target specificity) .

Methodological Tables

Q. Table 1: Reaction Optimization for AISF-Mediated Fluorosulfation

Q. Table 2: Biological Activity of AISF Derivatives

| Derivative | Target | IC₅₀/EC₅₀ | Assay Type | Key Reference |

|---|---|---|---|---|

| Fluorosulfate-L1 | PARP1 | 1.2 µM | Enzyme inhibition | |

| Sulfamoyl-F2 | E. coli MurA | 8.5 µM | MIC assay | |

| Fluorosulfate-L3 | S. aureus | 12 µM | Growth inhibition |

Critical Analysis of Contradictions

- Stability vs. Reactivity : While AISF is stable in storage, its high electrophilicity can lead to off-target reactions in biological systems. Pre-blocking reactive groups (e.g., PEGylation) improves specificity .

- Scalability : Lab-scale SuFEx reactions (≤1 mmol) achieve >90% yields, but scaling to >10 mmol introduces hydrolysis byproducts unless rigorously anhydrous conditions are maintained .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.